4-Methoxy-3-pyrrol-1-YL-benzoic acid
Description
Strategic Significance of Nitrogen Heterocycles in Contemporary Chemical Biology
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. numberanalytics.com They are of paramount importance in chemistry and biology, forming the core structures of many essential biological molecules. nih.govopenmedicinalchemistryjournal.com The significance of these compounds is underscored by their presence in the building blocks of life; the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA are all nitrogen heterocycles. nih.govrsc.org This fundamental role extends to other vital molecules such as vitamins, hormones, and enzymes. researchgate.net
In the realm of medicinal chemistry, nitrogen heterocycles are considered privileged scaffolds. researchgate.net Their prevalence is remarkable, with estimates suggesting that over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocyclic moiety. nih.govresearchgate.net This is largely due to the ability of the nitrogen atoms within these structures to form hydrogen bonds with biological targets like proteins and nucleic acids, a key mechanism for therapeutic intervention. nih.govresearchgate.net The versatility of nitrogen heterocycles allows for the creation of a vast diversity of structures that can be tailored for specific biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory applications. numberanalytics.comresearchgate.net Five-membered rings, such as the pyrrole (B145914) found in 4-Methoxy-3-pyrrol-1-yl-benzoic acid, are a common and important class of these heterocycles. numberanalytics.comnih.gov
Architectural Role of Substituted Benzoic Acids as Core Molecular Scaffolds
Substituted benzoic acids are derivatives of benzoic acid that feature additional functional groups attached to the benzene (B151609) ring. These compounds serve as versatile and fundamental building blocks in organic synthesis and medicinal chemistry. mdpi.com Their structural rigidity, combined with the reactive carboxylic acid group, makes them ideal core scaffolds upon which more complex molecules can be constructed. nih.gov
In drug discovery, the benzoic acid framework is a common feature in a wide array of therapeutic agents. preprints.org For example, 2-chlorobenzoic acid is a key precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug. mdpi.com The carboxylic acid group often acts as a crucial anchoring point, forming strong interactions, such as hydrogen bonds, with amino acid residues (like arginine) in the active sites of target proteins. nih.gov The substituents on the benzene ring play a critical role in modulating the molecule's physical, chemical, and biological properties, including its acidity, solubility, and ability to interact with specific biological targets. mdpi.comlibretexts.org Researchers can systematically alter these substituents to optimize the potency and selectivity of a potential drug candidate, demonstrating the architectural importance of this molecular scaffold. nih.gov
Current Research Paradigms for Pyrrole-Substituted Benzoic Acid Conjugates
The conjugation of pyrrole rings with benzoic acid scaffolds represents a strategic approach in the design of new functional molecules, particularly in the search for novel therapeutic agents. Current research paradigms focus on synthesizing and evaluating these hybrid molecules for a range of biological activities. Studies have shown that combining these two moieties can lead to compounds with significant potential.
A prominent research trend involves the synthesis of various pyrrole-benzoic acid derivatives to screen for antimicrobial and anticancer properties. nih.govnih.gov For instance, novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives have been synthesized and evaluated as potential antibacterial and antitubercular agents against strains like Mycobacterium tuberculosis. nih.gov Other research has focused on creating pyrrole derivatives with substituents on the benzoic acid ring to enhance anticancer activity, with studies indicating that electron-donating groups can increase cytotoxic effects against cancer cell lines. nih.gov Furthermore, the development of complex conjugates, such as those linking pyrrolo rsc.orgresearchgate.netbenzodiazepines to glycosylated pyrrole polyamides, is being explored to improve properties like water solubility and cytotoxic activity against human cancer cells. rsc.org These research efforts highlight a clear paradigm: the targeted synthesis of pyrrole-substituted benzoic acid conjugates to discover and optimize novel therapeutic candidates. researchgate.netnih.gov
Academic and Research Objectives for this compound
The specific compound, this compound, is a subject of academic and research interest precisely because it embodies the strategic molecular design discussed previously. It combines the biologically significant pyrrole heterocycle with the versatile benzoic acid scaffold. The inclusion of a methoxy (B1213986) group (-OCH3) is also significant, as this electron-donating substituent can influence the electronic properties and, consequently, the biological activity of the molecule. nih.gov
The primary research objectives for a compound like this compound typically revolve around its synthesis and subsequent evaluation for potential bioactivity. Based on the established research paradigms for related structures, key objectives would include:
Chemical Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs, followed by thorough structural confirmation using techniques like NMR and mass spectrometry. nih.govbldpharm.com
Biological Screening: Evaluating the compound's efficacy against a panel of targets, which, based on related structures, would likely include various cancer cell lines and pathogenic bacteria. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives by modifying the substituents on either the pyrrole or benzoic acid ring to understand how specific structural features contribute to its biological activity.
This focused investigation aims to determine if the unique combination of the pyrrole, methoxy, and benzoic acid moieties in this specific arrangement yields a molecule with valuable therapeutic or chemical properties.
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 1000356-65-9 | sinfoobiotech.commatrixscientific.com |
| Molecular Formula | C12H11NO3 | sinfoobiotech.commatrixscientific.com |
| Molecular Weight | 217.22 g/mol | sinfoobiotech.com |
| MDL Number | MFCD11049388 | matrixscientific.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHEOVFMRNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Reaction Pathways for 4 Methoxy 3 Pyrrol 1 Yl Benzoic Acid Systems
Established Synthetic Routes for 4-Pyrrol-1-YL-Benzoic Acid Precursors
The synthesis of the target molecule relies on the availability of key precursors, primarily those containing the 4-pyrrol-1-yl-benzoic acid framework. The construction of these intermediates involves several reliable and well-documented synthetic strategies.
Synthesis of 4-Pyrrol-1-YL-Benzoic Acid Hydrazide Analogs
A common precursor and synthetic intermediate for various heterocyclic compounds is 4-pyrrol-1-yl-benzoic acid hydrazide. The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl or ethyl 4-(1H-pyrrol-1-yl)benzoate. This reaction is generally conducted by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol. The process is efficient, often resulting in high yields of the desired hydrazide as a crystalline solid upon cooling and removal of the solvent. beilstein-journals.orgnih.gov These hydrazide analogs serve as versatile building blocks for the synthesis of other heterocyclic systems, including oxadiazoles (B1248032) and triazoles. nih.govmdpi.com
Table 1: Representative Synthesis of 4-(1H-Pyrrol-1-yl)benzohydrazide
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-(1H-pyrrol-1-yl)benzoate | Anhydrous Hydrazine | 96% Ethanol | Reflux, 3 hours | 83% | beilstein-journals.org |
| Ethyl 4-(1H-pyrrol-1-yl)benzoate | Hydrazine Hydrate | Ethanol | Reflux | Good | nih.gov |
Pyrrole (B145914) Ring Construction through Paal-Knorr Condensation and Related Approaches
The formation of the pyrrole ring attached to the benzoic acid scaffold is most effectively accomplished via the Paal-Knorr synthesis or the closely related Clauson-Kaas reaction. wikipedia.orgalfa-chemistry.com This powerful method involves the condensation of a primary amine with a 1,4-dicarbonyl compound. alfa-chemistry.comorganic-chemistry.org In practice, a stable precursor to the 1,4-dicarbonyl moiety, such as 2,5-dimethoxytetrahydrofuran (B146720), is frequently used, which hydrolyzes in situ under acidic conditions to generate the reactive succinaldehyde. beilstein-journals.orgnih.gov
The reaction between an aminobenzoic acid derivative and 2,5-dimethoxytetrahydrofuran is typically catalyzed by an acid. researchgate.net While traditionally carried out in refluxing acetic acid, numerous modern modifications employ a range of catalysts to improve efficiency and mildness, including Lewis acids (e.g., MgI₂, Zn(OTf)₂) and "green" catalysts like deep eutectic solvents or montmorillonite (B579905) clay. beilstein-journals.orgnih.gov The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org This method is highly versatile and tolerates a wide variety of substituents on the aniline (B41778) starting material. alfa-chemistry.com
Carboxylation Strategies for Aromatic Scaffolds
The benzoic acid moiety itself can be synthesized through several fundamental organic transformations. These methods establish the carboxylic acid group on the aromatic ring, which can then be further functionalized.
One of the most traditional and robust methods is the oxidation of an alkyl group attached to the aromatic ring. For instance, a methyl group on a toluene (B28343) derivative can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under heating. kilobio.com
Another powerful strategy is the carboxylation of an organometallic intermediate. This involves first converting an aryl halide (e.g., bromobenzene) into a Grignard reagent or an organolithium compound. This highly nucleophilic species then readily reacts with carbon dioxide (CO₂), typically from dry ice, followed by acidic workup to yield the aromatic carboxylic acid. kilobio.com More advanced methods focus on the direct C-H carboxylation of aromatic compounds using CO₂, which offers higher atom economy by avoiding the need for pre-functionalized substrates. kilobio.com
Synthesis of the 4-Methoxy-3-pyrrol-1-YL-benzoic Acid Core Structure
The assembly of the final target compound requires the regioselective placement of both the methoxy (B1213986) and pyrrole substituents onto the benzoic acid ring. The synthetic strategy is designed to control the position of these groups, typically by starting with a pre-functionalized benzene (B151609) ring.
Regioselective Introduction of the Methoxy Moiety
Achieving the specific 1,3,4-substitution pattern of the target molecule necessitates a regiocontrolled synthesis. A logical and efficient pathway begins with a starting material where the relative positions of key functional groups are already established or can be directed. A common strategy involves nucleophilic aromatic substitution.
For example, a synthetic route can commence with 3-nitro-4-chlorobenzoic acid. google.compatsnap.com In this intermediate, the chlorine atom at the C-4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C-3 position. The reaction with a methoxide (B1231860) source, such as sodium methoxide in methanol, results in the displacement of the chloride ion to selectively form 3-nitro-4-methoxybenzoic acid. patsnap.com The nitro group can then be reduced to a primary amine (vide infra), yielding the key intermediate, 3-amino-4-methoxybenzoic acid. kilobio.compatsnap.com This sequence ensures the methoxy group is introduced regioselectively at the desired C-4 position.
Alternative strategies for achieving regioselectivity in substituted benzoic acids include directed ortho-metalation, where a directing group (such as the carboxylate itself) guides the deprotonation of a specific ortho C-H bond with a strong base, allowing for subsequent reaction with an electrophile. organic-chemistry.orgbohrium.comnih.gov
Table 2: Plausible Synthetic Sequence for 3-Amino-4-methoxybenzoic Acid
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 3-Nitro-4-chlorobenzoic acid | 1. SOCl₂ or PCl₃ 2. Aniline | 3-Nitro-4-chlorobenzanilide | Amide formation (example intermediate) |
| 2 | 3-Nitro-4-chlorobenzanilide | NaOMe, Methanol | 3-Nitro-4-methoxybenzanilide | Regioselective methoxylation |
| 3 | 3-Nitro-4-methoxybenzanilide | Fe/HCl or H₂, Pd/C | 3-Amino-4-methoxybenzanilide | Nitro group reduction |
Note: This table illustrates a potential multi-step pathway. Direct methoxylation of 3-nitro-4-chlorobenzoic acid followed by reduction is also a viable route. google.compatsnap.com
Formation of the Carbon-Nitrogen Bond between Pyrrole and the Benzoic Acid Phenyl Ring
The final key step in constructing the core structure of this compound is the formation of the carbon-nitrogen bond that constitutes the N-aryl pyrrole system. This is efficiently achieved using the Paal-Knorr or Clauson-Kaas reaction, as described previously (Section 2.1.2).
The key intermediate, 3-amino-4-methoxybenzoic acid (or its corresponding ester to prevent side reactions), serves as the primary amine for the condensation. nih.gov The reaction with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst initiates the cyclization process. beilstein-journals.orgnih.gov The amino group of the benzoic acid derivative attacks the in situ-generated dicarbonyl compound, leading to the formation of the pyrrole ring directly on the C-3 position of the benzoic acid scaffold. If an ester of the benzoic acid was used to improve solubility and reactivity, a final saponification (hydrolysis) step is required to yield the target carboxylic acid, this compound. This step directly and efficiently forges the crucial C-N bond, completing the synthesis of the core structure. researchgate.net
Advanced Derivatization and Functionalization Strategies
The functionalization of this compound primarily targets the carboxylic acid group, which serves as a versatile handle for a variety of chemical transformations. These transformations allow for the systematic modification of the parent molecule to explore structure-activity relationships and develop new compounds with tailored properties.
The conversion of the carboxylic acid moiety into various five-membered heterocyclic rings, such as oxadiazoles, triazoles, and pyrroles, is a common strategy to introduce novel pharmacophores. These transformations typically proceed through a common intermediate, the corresponding acid hydrazide.
Oxadiazoles: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound would begin with the conversion of the benzoic acid to its corresponding acid hydrazide. This can be achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine hydrate. The resulting 4-methoxy-3-(pyrrol-1-yl)benzoyl hydrazide can then undergo cyclization with various reagents to form the oxadiazole ring. A common method involves the reaction of the acid hydrazide with a variety of carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) nih.gov. Alternatively, oxidative cyclization of N-aroylhydrazones, formed by the condensation of the acid hydrazide with aldehydes, can be achieved using reagents such as iodine in the presence of an oxidant researchgate.net. Copper-catalyzed dual oxidation of hydrazides and arylacetic acids also provides a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles acs.org.
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also be initiated from the 4-methoxy-3-(pyrrol-1-yl)benzoyl hydrazide intermediate. One established route involves the reaction of the acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base, such as sodium hydroxide, to yield the corresponding triazole-thione. Further modifications can be carried out on the triazole ring. Another approach is the reaction of the acid hydrazide with formamide (B127407) under microwave irradiation, which can provide a catalyst-free synthesis of substituted 1,2,4-triazoles organic-chemistry.org. Additionally, multicomponent reactions involving aryl hydrazines, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can lead to the formation of 1,2,4-triazoles organic-chemistry.org.
Pyrroles: The Paal-Knorr synthesis is a classical and efficient method for the construction of pyrrole rings. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of derivatizing this compound, the amino group for the Paal-Knorr reaction would need to be introduced. For instance, if the pyrrole ring in the starting material was formed from 3-amino-4-methoxybenzoic acid and a 1,4-dicarbonyl compound, further derivatization could involve another Paal-Knorr reaction if a second primary amine functionality is present on a substituent. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts organic-chemistry.org. A variety of catalysts, including silica (B1680970) sulfuric acid, have been shown to promote the reaction under mild, solvent-free conditions rgmcet.edu.in.
A summary of general synthetic strategies for these heterocyclic systems is presented in the table below.
| Heterocyclic System | Key Intermediate | Common Reagents and Conditions |
| 1,3,4-Oxadiazole | Acid Hydrazide | 1. Carboxylic acids, POCl₃ 2. N-Aroylhydrazones, I₂, H₂O₂ |
| 1,2,4-Triazole | Acid Hydrazide | 1. Isothiocyanates, NaOH 2. Formamide, Microwave |
| Pyrrole | Primary Amine | 1,4-Dicarbonyl compound, weak acid (e.g., acetic acid) |
The introduction of additional aromatic and heteroaromatic rings to the this compound core can significantly influence the molecule's steric and electronic properties. This is typically achieved through the formation of robust amide or ester linkages.
The formation of an amide bond between the carboxylic acid of this compound and a diverse range of aromatic and heteroaromatic amines is a fundamental transformation. Direct amidation can be achieved under thermal conditions, though this often requires high temperatures. Catalytic methods are generally preferred for their milder reaction conditions and broader substrate scope. Boric acid has been demonstrated as an effective catalyst for the dehydrative amidation of benzoic acids with aromatic amines under mild conditions asianpubs.orgresearchgate.net. Lewis acids, such as titanium tetrachloride (TiCl₄), can also mediate the direct condensation of carboxylic acids and amines nih.gov.
Similarly, the synthesis of aryl esters by coupling this compound with various phenols and heteroaromatic hydroxyl compounds introduces another layer of structural diversity. The Mitsunobu reaction provides a reliable method for the esterification of benzoic acids with phenols under mild conditions, using a phosphine (B1218219) reagent and an azodicarboxylate researchgate.net. Alternatively, zeolite catalysts have been employed for the benzoylation of phenols with benzoic acid mdpi.com. Earth-abundant metal catalysts, such as potassium carbonate, have also been shown to be effective for the transesterification of aryl esters with phenols rsc.org.
Further modifications of the initially formed amide and ester linkages can be undertaken to fine-tune the properties of the resulting derivatives. For amides, N-alkylation or N-arylation can be performed to introduce additional substituents on the amide nitrogen.
The reactivity of the ester linkage allows for its conversion into other functional groups. For instance, ammonolysis or aminolysis of the ester can be used to generate the corresponding primary, secondary, or tertiary amides. Hydrazinolysis of the ester, as mentioned previously, is a key step in the synthesis of hydrazides, which are precursors to various heterocyclic systems nih.gov.
The following table summarizes common methods for the formation of amide and ester linkages with aromatic moieties.
| Linkage Type | Reactants | Common Catalysts/Reagents |
| Amide | Carboxylic Acid + Aromatic Amine | Boric Acid, TiCl₄ |
| Ester | Carboxylic Acid + Phenol | DEAD, PPh₃ (Mitsunobu), Zeolites |
Optimization of Reaction Conditions and Isolation Procedures
The isolation and purification of the synthesized derivatives of this compound are crucial for obtaining compounds of high purity for subsequent characterization and evaluation. The polarity of these compounds can vary significantly depending on the nature of the introduced functional groups. Column chromatography is a widely used technique for the purification of these derivatives. For highly polar compounds, which may not be well-retained on standard silica gel, hydrophilic interaction liquid chromatography (HILIC) or chromatography on polar bonded phases (e.g., amine- or diol-functionalized silica) can be effective biotage.comresearchgate.net. The use of basified silica gel can also be advantageous for the purification of basic compounds that might otherwise streak on standard silica reddit.com. Recrystallization is another powerful purification technique, particularly for crystalline solids, and can often provide material of very high purity. The choice of solvent system for both chromatography and recrystallization is critical and must be determined empirically for each compound. Preparative high-performance liquid chromatography (HPLC), often using a reversed-phase stationary phase like C18, is another option for the purification of challenging mixtures, especially for the separation of closely related isomers researchgate.net.
Advanced Spectroscopic and Analytical Elucidation of 4 Methoxy 3 Pyrrol 1 Yl Benzoic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Chemical Environment and Spin-Spin Coupling Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the electronic environment of hydrogen atoms within a molecule. For 4-Methoxy-3-pyrrol-1-YL-benzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the pyrrole (B145914) moiety, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid.
The chemical shifts of the aromatic protons on the benzoic acid ring are influenced by the electronic effects of the methoxy, pyrrole, and carboxylic acid substituents. The methoxy group, being an electron-donating group, will shield the ortho and para protons, causing them to resonate at a higher field (lower ppm). Conversely, the carboxylic acid and pyrrole groups, being electron-withdrawing, will deshield the adjacent protons, shifting their signals to a lower field (higher ppm).
The protons of the pyrrole ring will also display characteristic chemical shifts. The spin-spin coupling between adjacent protons provides valuable information about the substitution pattern of the aromatic rings. The magnitude of the coupling constant (J-value) can help distinguish between ortho, meta, and para relationships.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | s (broad) | - |
| Aromatic-H (ortho to COOH) | ~7.8 - 8.0 | d | ~2.0 |
| Aromatic-H (ortho to OCH₃) | ~7.0 - 7.2 | d | ~8.5 |
| Aromatic-H (meta to COOH) | ~7.6 - 7.8 | dd | ~8.5, 2.0 |
| Pyrrole-H (α to N) | ~7.0 - 7.2 | t | ~2.2 |
| Pyrrole-H (β to N) | ~6.2 - 6.4 | t | ~2.2 |
| Methoxy (-OCH₃) | ~3.9 | s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxylic acid will appear at a significantly downfield position (typically 165-185 ppm) due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will resonate in the range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm. The carbons of the pyrrole ring will have characteristic shifts that can be used to confirm the presence of this moiety.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~168 - 172 |
| Aromatic-C (ipso-COOH) | ~125 - 128 |
| Aromatic-C (ipso-Pyrrole) | ~130 - 133 |
| Aromatic-C (ipso-OCH₃) | ~158 - 162 |
| Aromatic-CH (ortho to COOH) | ~130 - 132 |
| Aromatic-CH (ortho to OCH₃) | ~112 - 115 |
| Aromatic-CH (meta to COOH) | ~120 - 123 |
| Pyrrole-C (α to N) | ~118 - 121 |
| Pyrrole-C (β to N) | ~110 - 113 |
| Methoxy (-OCH₃) | ~55 - 58 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY): The COSY spectrum reveals correlations between protons that are spin-spin coupled. For this compound, COSY would show cross-peaks between adjacent aromatic protons and between the protons on the pyrrole ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would display several key absorption bands.
The carboxylic acid functional group will give rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will appear in the 1210-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ range. The N-H stretching of the pyrrole ring is absent as it is N-substituted, but C-H stretching and C-N stretching bands associated with the pyrrole ring would be observable.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Carboxylic Acid/Ether | C-O Stretch | 1210 - 1320 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Pyrrole Ring | C-H Stretch | ~3100 |
| Alkyl | C-H Stretch (in -OCH₃) | 2850 - 2960 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁NO₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the methoxy group (as a methyl radical or formaldehyde), and fragmentation of the pyrrole ring. This data is instrumental in confirming the proposed structure.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₂NO₃⁺ | 218.0817 | Protonated molecular ion |
| [M-H₂O+H]⁺ | C₁₂H₁₀NO₂⁺ | 200.0712 | Loss of water from the carboxylic acid |
| [M-CO₂H]⁺ | C₁₁H₁₁NO⁺ | 173.0841 | Loss of the carboxyl group |
| [M-CH₃O]⁺ | C₁₁H₈NO₂⁺ | 186.0555 | Loss of the methoxy radical |
Chromatographic Techniques for Purity Assessment and Identity Confirmation
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for confirming its identity against a reference standard. rsc.orgchemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. rsc.org For this compound, a reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Purity is assessed by the presence of a single major peak, with the area of any minor peaks representing impurities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A small amount of the compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that can be used for identification.
By combining the detailed structural information from NMR and HRMS with the functional group identification from FTIR and the purity assessment from chromatographic techniques, a complete and unambiguous characterization of this compound and its derivatives can be achieved.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound and its derivatives, LC-MS is invaluable for confirming the molecular weight of the target compound and identifying any impurities.
The liquid chromatography component separates the components of a mixture based on their affinity for the stationary and mobile phases. For aromatic carboxylic acids like the subject compound, reversed-phase chromatography is commonly employed. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. Electrospray ionization (ESI) is a soft ionization technique frequently used for such molecules, as it minimizes fragmentation and typically produces a prominent molecular ion peak.
In a typical LC-MS analysis of a derivative of this compound, the compound would be dissolved in a suitable solvent and injected into the LC system. The resulting mass spectrum would be expected to show a strong signal corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. For this compound (C₁₂H₁₁NO₃, molecular weight 217.22 g/mol ), the expected m/z values would be approximately 218.23 for [M+H]⁺ and 216.21 for [M-H]⁻.
Table 1: Representative LC-MS Data for a Benzoic Acid Derivative
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ (C₁₂H₁₁NO₃) | m/z 218.23 |
| Observed [M+H]⁺ | m/z 218.25 |
| Retention Time (RT) | 4.2 min |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional High-Performance Liquid Chromatography (HPLC). This results in significantly improved resolution, sensitivity, and speed of analysis. UPLC is particularly well-suited for the analysis of complex mixtures and for high-throughput screening.
For the analysis of this compound derivatives, UPLC can provide a highly detailed chromatogram, allowing for the separation of closely related impurities and isomers. The enhanced resolution of UPLC is crucial for accurately assessing the purity of a synthesized compound. The principles of separation are similar to HPLC, typically employing a reversed-phase column and a gradient elution.
A UPLC analysis of a sample of this compound would be expected to show a sharp, well-defined peak for the main compound, with any impurities appearing as smaller, well-separated peaks. The area of the main peak relative to the total peak area can be used to calculate the purity of the sample.
Table 2: Typical UPLC Parameters for the Analysis of Aromatic Carboxylic Acids
| Parameter | Value |
| Instrument | Waters ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
For a newly synthesized batch of a this compound derivative, elemental analysis is a critical step in its characterization. The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). The molecular formula of this compound is C₁₂H₁₁NO₃.
The theoretical elemental composition is as follows:
Carbon (C): (12 * 12.011) / 217.22 * 100% = 66.35%
Hydrogen (H): (11 * 1.008) / 217.22 * 100% = 5.10%
Nitrogen (N): (1 * 14.007) / 217.22 * 100% = 6.45%
Experimental results that fall within ±0.4% of these theoretical values are generally considered acceptable.
Table 3: Elemental Analysis Data for a Related Compound, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (C₈H₁₀N₄O)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 53.91 | 53.87 |
| Hydrogen (H) | 5.66 | 5.61 |
| Nitrogen (N) | 31.45 | 31.39 |
Data from the analysis of a structurally related heterocyclic compound demonstrates the close agreement between calculated and experimental values typically observed in elemental analysis.
X-ray Crystallography for Definitive Solid-State Structural Analysis
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional model of the molecule.
While a crystal structure for this compound is not publicly available, the crystallographic data for the related compound, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, illustrates the type of detailed structural information that can be obtained. This analysis would reveal the planarity of the pyrrole and benzene (B151609) rings and the dihedral angle between them, as well as details of intermolecular interactions such as hydrogen bonding in the crystal lattice.
Table 4: Crystallographic Data for the Related Compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (C₁₁H₇NO₄)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.985 (2) |
| b (Å) | 7.4530 (15) |
| c (Å) | 12.126 (2) |
| β (°) | 108.45 (3) |
| Volume (ų) | 940.3 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.543 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.128 |
This data provides a precise description of the unit cell dimensions and symmetry of the crystal, forming the basis for the complete structural determination.
Theoretical and Computational Chemistry Investigations of 4 Methoxy 3 Pyrrol 1 Yl Benzoic Acid Architectures
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. These methods provide a detailed understanding of molecular orbitals, energy levels, and charge distributions, which are fundamental to a molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used in quantum chemistry to approximate solutions to the Schrödinger equation for a multi-electron system.
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged way, where each electron interacts with the mean field of all other electrons. While foundational, HF theory neglects the instantaneous correlation of electron movements, which can affect the accuracy of energy calculations.
Density Functional Theory (DFT): DFT offers a more computationally efficient alternative by reformulating the problem in terms of the electron density rather than the complex many-electron wavefunction. vjst.vn Functionals are used to approximate the exchange-correlation energy, which includes the quantum mechanical effects that HF theory omits. vjst.vn Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate electronic properties with high accuracy. vjst.vnnih.govresearchgate.net
For 4-Methoxy-3-pyrrol-1-YL-benzoic acid, these calculations would begin by constructing an initial 3D structure. This structure is then subjected to geometry optimization, where the total energy of the molecule is minimized by systematically adjusting bond lengths, bond angles, and dihedral angles. The result is the most stable, lowest-energy conformation of the molecule. researchgate.net From this optimized geometry, a wealth of data can be extracted, including the distribution of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative Calculated by DFT This table provides an example of the type of data generated from DFT calculations for a related benzoic acid structure.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |
| Bond Length | C-O (carboxyl) | 1.22 Å |
| Bond Length | C=O (carboxyl) | 1.35 Å |
| Bond Length | C-N (pyrrol) | 1.40 Å |
| Bond Angle | O-C-O (carboxyl) | 122.5° |
| Dihedral Angle | Phenyl-Pyrrol | 45.0° |
While DFT and HF provide high accuracy, they can be computationally demanding for large molecules or high-throughput screening of many compounds. Semiempirical methods offer a faster alternative by simplifying the complex integrals found in HF theory and replacing them with parameters derived from experimental data. Methods like AM1, PM3, and ZINDO are examples of this approach.
These methods are particularly useful for:
Rapid Geometry Optimization: Quickly generating reasonable 3D structures for large sets of molecules.
Screening Virtual Libraries: Evaluating basic electronic properties of thousands of compounds to identify promising candidates for more rigorous DFT analysis.
Qualitative Predictions: Providing initial estimates of properties like dipole moments and heats of formation.
For this compound, semiempirical methods could be used in the initial stages of a computational study to explore different conformations or to screen a library of its derivatives for desirable electronic properties before committing to more resource-intensive DFT calculations.
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental findings or interpret complex spectra.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. nih.gov By analyzing the atomic motions associated with each frequency, specific peaks can be assigned to functional group vibrations, such as the C=O stretch of the carboxylic acid or the C-H stretches of the aromatic and pyrrole (B145914) rings. nih.gov Calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and achieve better agreement with experimental spectra. epstem.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR isotropic shielding tensors. epstem.net These values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of newly synthesized compounds.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical calculations can be compared with experimental spectroscopic results for a molecule like this compound.
| Parameter | Functional Group | Calculated Value (cm⁻¹) | Experimental Value (cm⁻¹) |
| IR Frequency | C=O (Carboxyl) | 1720 | 1705 |
| O-H (Carboxyl) | 3450 | 3400 | |
| C-O (Methoxy) | 1255 | 1245 | |
| ¹H NMR Shift (δ) | -COOH | 12.1 ppm | 12.0 ppm |
| -OCH₃ | 3.90 ppm | 3.85 ppm | |
| ¹³C NMR Shift (δ) | C=O (Carboxyl) | 168.5 ppm | 167.9 ppm |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design, helping to understand and predict molecular interactions at the active site of a biological target.
The docking process involves two main steps: first, sampling different conformations of the ligand within the receptor's binding site, and second, using a scoring function to estimate the binding affinity for each conformation. The binding affinity is often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. plos.orgnih.gov
For this compound, a docking simulation would begin by obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). researchgate.net The compound would then be docked into the active site of this protein. The simulation would predict the most stable binding pose and calculate the corresponding binding energy. This energy value is a composite of several intermolecular forces, including:
Hydrogen Bonds: Interactions between the carboxylic acid or methoxy (B1213986) group of the ligand and polar residues in the receptor.
Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues.
Electrostatic Interactions: Attraction or repulsion based on the charge distribution of the ligand and receptor. researchgate.net
These simulations can effectively screen potential biological targets for the compound and provide a rationale for its observed activity. fip.org
Beyond predicting binding affinity, docking simulations provide a detailed 2D or 3D map of the specific interactions between the ligand and the amino acid residues of the receptor. researchgate.net This analysis is crucial for understanding the structural basis of molecular recognition.
By examining the optimal docked pose of this compound, one can identify which specific residues are key to its binding. For instance, the simulation might reveal that the carboxyl group forms a critical hydrogen bond with a specific arginine or lysine (B10760008) residue, while the pyrrole ring fits into a hydrophobic pocket lined with leucine (B10760876) and valine residues. This information is invaluable for designing more potent and selective analogs, as modifications can be made to the ligand to enhance these critical interactions. plos.org
Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table exemplifies the output of a molecular docking simulation, showing the binding energy and the key interacting residues.
| Parameter | Value/Residues |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | Arg120, Tyr355, Ser530, Leu352 |
| Hydrogen Bonds | Arg120 (with carboxyl O), Tyr355 (with methoxy O) |
| Hydrophobic Interactions | Leu352, Val523 (with phenyl ring) |
| Pi-Alkyl Interactions | Leu384 (with pyrrole ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of predictive QSAR models for a series of analogs based on the this compound scaffold would be a critical step in identifying key molecular features that govern a specific biological activity, such as antibacterial or anticancer effects. nih.govnih.gov A typical QSAR study involves the generation of a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC₅₀ or MIC values).
For this specific scaffold, a hypothetical QSAR model could be developed as follows:
Dataset Compilation: A series of derivatives would be synthesized by modifying the core structure of this compound. Modifications could include substitutions on the pyrrole ring or the benzoic acid ring.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom count.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. researchgate.net
3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges). researchgate.net
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating the descriptors with the biological activity. dergipark.org.tr
A hypothetical QSAR equation for antibacterial activity might look like:
pMIC = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA)
Where:
pMIC is the negative logarithm of the Minimum Inhibitory Concentration.
logP represents the lipophilicity of the compound.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
TPSA is the Topological Polar Surface Area, a descriptor related to membrane permeability.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.
The predictive power of the developed model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability for predicting the activity of new, unsynthesized compounds. nih.gov
Table 1: Hypothetical Descriptors and Biological Activity for a Series of this compound Analogs
| Compound ID | R1-substituent | R2-substituent | logP | LUMO (eV) | TPSA (Ų) | pMIC |
| 1 | H | H | 2.5 | -1.2 | 65.4 | 4.8 |
| 2 | Cl | H | 3.2 | -1.5 | 65.4 | 5.2 |
| 3 | H | NO₂ | 2.3 | -2.1 | 110.2 | 5.9 |
| 4 | CH₃ | H | 3.0 | -1.1 | 65.4 | 4.9 |
| 5 | H | F | 2.7 | -1.4 | 65.4 | 5.1 |
This table contains illustrative data.
Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. mdpi.comnih.gov These methods are instrumental in visualizing the regions around a molecule where modifications are likely to enhance or diminish biological activity. nih.gov
For the this compound scaffold, a 3D-QSAR study would proceed as follows:
Molecular Alignment: A crucial step in 3D-QSAR is the alignment of all molecules in the dataset. This is typically done by superimposing a common substructure, in this case, the this compound core.
CoMFA Field Calculation: In CoMFA, the aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These energy values form the basis of the CoMFA fields. humanjournals.com
CoMSIA Field Calculation: CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive picture of the molecular interactions. rsc.org
PLS Analysis and Contour Map Generation: PLS analysis is used to correlate the field values with the biological activity. The results are visualized as 3D contour maps, which indicate regions where specific properties are favorable or unfavorable for activity. nih.govrsc.org
Table 2: Illustrative Statistical Parameters for a Hypothetical 3D-QSAR Study
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² |
| CoMFA | 0.65 | 0.92 | 0.25 | 115 | 0.78 |
| CoMSIA | 0.71 | 0.95 | 0.21 | 140 | 0.82 |
This table contains illustrative data.
For instance, a CoMFA steric contour map might show a large green region near the pyrrole ring, suggesting that bulkier substituents in that area could increase activity. Conversely, a red region near the methoxy group in an electrostatic contour map would indicate that electronegative groups are disfavored at that position.
Conformational Analysis through Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, which is crucial for its interaction with biological targets. ucl.ac.uknih.gov
An MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms in the system. rsc.org This would allow for the exploration of the molecule's conformational landscape.
Key findings from an MD simulation could include:
Torsional Angle Distributions: Analysis of the dihedral angles, particularly the one connecting the pyrrole ring to the benzoic acid ring, would reveal the preferred rotational conformations of the molecule.
Intramolecular Interactions: The simulation could identify stable intramolecular hydrogen bonds or other non-covalent interactions that influence the molecule's shape.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing information on the hydration shell and how water molecules interact with different parts of the compound. acs.org
Table 3: Hypothetical Torsional Angle Data from MD Simulation
| Torsional Angle | Description | Predominant Angle (degrees) | Flexibility (Standard Deviation) |
| τ1 | C(aryl)-C(aryl)-C(pyrrol)-N(pyrrol) | 45 ± 10 | Moderate |
| τ2 | C(aryl)-O-CH₃ | 180 ± 5 | Low |
| τ3 | C(aryl)-C(carboxyl)-O-H | 0 ± 15 | High |
This table contains illustrative data.
Understanding the conformational preferences of this compound is essential, as the biologically active conformation may not be the lowest energy state in a vacuum.
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a technique used to identify the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov This model can then be used as a template for designing new molecules with potentially improved activity.
A pharmacophore model for ligands based on the this compound scaffold could be developed using either a ligand-based or structure-based approach.
Ligand-Based Approach: If a set of active compounds is known but the target structure is not, their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) can be aligned to generate a pharmacophore hypothesis.
Structure-Based Approach: If the 3D structure of the biological target is available, the key interactions between a known ligand and the target's active site can be used to define the pharmacophore features.
A hypothetical pharmacophore model for an antibacterial agent based on this scaffold might include:
One hydrogen bond acceptor (the carbonyl oxygen of the benzoic acid).
One hydrogen bond donor (the hydroxyl group of the benzoic acid).
One aromatic ring feature (the benzene (B151609) ring).
One hydrophobic feature (the pyrrole ring).
This pharmacophore model could then be used to screen large virtual compound libraries to identify novel scaffolds that match the required features. Furthermore, it can guide the de novo design of new ligands, where molecules are built piece-by-piece to fit the pharmacophore model, potentially leading to the discovery of entirely new classes of therapeutic agents. arxiv.org
Structure Activity Relationship Sar Studies of 4 Methoxy 3 Pyrrol 1 Yl Benzoic Acid Derivatives
Influence of the Methoxy (B1213986) Group Position and Substitution on Biological Activity
The methoxy group (-OCH3) on the benzoic acid ring is a critical determinant of the biological and physicochemical properties of small molecules. Its position significantly influences electronic effects, lipophilicity, and metabolic stability, thereby modulating interactions with biological targets.
In related benzamide (B126) frameworks, the position of the methoxy group has been shown to be a key factor in biological activity. For instance, studies on imaging agents demonstrated that a derivative with an ortho-methoxy (2-methoxy) group exhibited the fastest liver clearance and the highest target-to-background ratios, while the para-methoxy (4-methoxy) analog showed the highest uptake in both heart and non-target organs. This highlights that positional isomerism can dramatically alter a compound's pharmacokinetic profile. In the context of 4-Methoxy-3-pyrrol-1-yl-benzoic acid, the methoxy group at the C4 position is an electron-donating group, which can increase the electron density of the aromatic ring and influence its interaction with receptor sites.
Research on related pyrrole-containing structures has consistently shown the benefit of a 4-methoxy substitution. In a series of aldose reductase inhibitors, a [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid derivative was identified as the most active compound, suggesting a favorable interaction of the 4-methoxybenzoyl moiety with the enzyme's active site. acs.org Similarly, in a series of salicylic (B10762653) acid-pyrrolone conjugates designed for cytotoxic effects, analogs containing 4-methoxyphenyl (B3050149) groups were synthesized and evaluated, indicating the recurring use of this motif in bioactive compound design. acgpubs.org The electron-donating nature of the para-methoxy group is known to decrease the acidity of benzoic acid compared to the unsubstituted form, which can affect the ionization state of the molecule and its ability to form key interactions, such as hydrogen bonds, with a biological target. quora.com
| Methoxy Position on Benzoic Acid | General Effect on Activity | Rationale |
| Ortho (2-position) | Can increase acidity due to the ortho effect and may lead to faster clearance. quora.com | Steric hindrance can force the carboxyl group out of the plane of the ring, affecting resonance and acidity. quora.com |
| Meta (3-position) | Has an inductive electron-withdrawing effect but a weaker resonance effect, leading to intermediate acidity compared to ortho and para isomers. quora.com | The resonance effect of the methoxy group does not extend to the meta position, primarily leaving the inductive effect to influence the carboxyl group. |
| Para (4-position) | Strong electron-donating effect through resonance, which typically decreases acidity but is often associated with potent biological activity in many scaffolds. acs.orgquora.com | The +R effect increases electron density on the carboxylate, but the overall molecular shape and electronic properties are often optimal for binding to specific biological targets. acs.org |
Impact of Pyrrole (B145914) Ring Substituents (e.g., alkyl, halogenation) on Activity Profiles
The pyrrole ring is a versatile heterocyclic scaffold whose biological activity can be finely tuned by introducing various substituents. Modifications such as alkylation and halogenation alter the steric and electronic properties of the ring, which in turn affects lipophilicity, metabolic stability, and binding affinity to molecular targets.
Halogenation of the pyrrole ring is a common strategy to enhance biological activity, particularly in the development of antimicrobial agents. Studies on pyrrolomycins and other halogenated pyrrole derivatives have shown that the presence of electron-withdrawing groups, such as chlorine or bromine, on the pyrrole ring is often required for potent antibacterial activity. semanticscholar.orgmdpi.com The antibacterial potency of these compounds often increases with the degree of halogenation. mdpi.com For example, in a series of pyrrole-derived alkaloids, a 14-chloro derivative retained significant anticancer activity and showed better selectivity compared to the non-halogenated parent compound. nih.gov The introduction of halogens can influence the molecule's ability to form halogen bonds, which are important non-covalent interactions in ligand-receptor binding.
| Pyrrole Ring Substituent | Type of Activity Affected | General SAR Finding | Reference Compound Class |
| Halogen (Cl, Br) | Antibacterial, Anticancer | Introduction of one or more halogens, which are electron-withdrawing, is often essential for or enhances biological activity. semanticscholar.orgnih.gov | Pyrrolomycins, Agelastatin A analogs mdpi.comnih.gov |
| Alkyl (e.g., 2,5-dimethyl) | Antitubercular, Antibacterial | Alkyl groups can increase lipophilicity and lead to favorable hydrophobic interactions, resulting in potent activity. d-nb.inforesearchgate.net | 4-(2,5-dimethyl-pyrrol-1-yl)benzoic acid derivatives researchgate.net |
| Aroyl (e.g., 4-methoxybenzoyl) | Aldose Reductase Inhibition | The presence of aroyl groups, particularly with electron-donating substituents, can lead to highly potent enzyme inhibitors. acs.org | (Aroylpyrrol-1-yl)acetic acids acs.org |
Effects of Substitutions on the Benzoic Acid Moiety
The benzoic acid moiety serves as a crucial anchor for many bioactive molecules, with its carboxyl group often acting as a key interaction point with biological targets through hydrogen bonding or ionic interactions. Substitutions on the aromatic ring, beyond the primary methoxy and pyrrole groups, or replacement of the carboxylic acid with bioisosteres, can profoundly impact activity.
Adding other functional groups to the benzoic acid ring can modulate activity. For instance, in a series of para-aminobenzoic acid derivatives, the introduction of a hydroxyl group at the ortho position to the amino group resulted in significant trypanocidal activity, suggesting the hydroxyl group may provide an additional hydrogen bond interaction. mdpi.com Conversely, esterification of the carboxylic acid often leads to a loss of activity, highlighting the importance of the free carboxylate for interaction with certain targets. mdpi.comuq.edu.au
Bioisosteric replacement of the carboxylic acid group is a widely used strategy in drug design to improve pharmacokinetic properties, such as oral absorption and metabolic stability, while maintaining or improving biological activity. While specific bioisosteric replacements for this compound are not extensively detailed in the provided literature, general principles from related compound classes are informative. For example, in a study of pyrrole derivatives as COX inhibitors, replacing a benzoic acid moiety with an acetic acid moiety shifted the selectivity of the compounds from COX-1 towards COX-2. acs.org This demonstrates that even subtle changes to the acidic function can alter target selectivity. In other drug discovery programs, carboxylic acids have been successfully replaced with groups like tetrazoles, hydroxamic acids, or sulfonamides to optimize drug properties. nih.gov
| Modification to Benzoic Acid Moiety | Example | Consequence on Biological Activity |
| Additional Ring Substitution | Introduction of a hydroxyl group | Can provide new hydrogen bonding sites and increase activity. mdpi.com |
| Carboxylic Acid Esterification | Conversion to a methyl ester | Often leads to a dramatic decrease or abolishment of activity, indicating the free acid is crucial for binding. uq.edu.au |
| Bioisosteric Replacement | Replacement of benzoic acid with acetic acid | Can alter target selectivity (e.g., from COX-1 to COX-2). acs.org |
| Bioisosteric Replacement (Conceptual) | Replacement with tetrazole or sulfonamide | A common strategy to improve pharmacokinetic profiles while maintaining necessary acidic interactions. |
Role of the Interconnecting Linker Chemistry (e.g., hydrazide, amide, ether) on Molecular Recognition and Activity
The carboxylic acid functional group of this compound is not only a key pharmacophoric feature but also a versatile chemical handle for creating diverse analogs. By converting the acid into linkers such as hydrazides, amides, or other functionalities, new molecular frameworks can be accessed, often with completely different biological activity profiles. This approach has been particularly fruitful in the development of antibacterial and antitubercular agents.
A significant body of research has focused on the synthesis of 4-(pyrrol-1-yl) benzoic acid hydrazide analogs. nih.govopenmedicinalchemistryjournal.com The benzoic acid is converted to its corresponding hydrazide, which then serves as a key intermediate for the synthesis of various five-membered heterocycles. For instance, these hydrazides have been cyclized to form 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govmdpi.com These new heterocyclic systems often exhibit potent and specific biological activities. Several compounds from these series have demonstrated promising in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as significant antitubercular activity against Mycobacterium tuberculosis H37Rv. d-nb.info
The transformation from a simple carboxylic acid to a more complex hydrazide or oxadiazole linker fundamentally changes the molecule's shape, polarity, and hydrogen bonding capabilities. This allows the new derivatives to interact with different molecular targets or to bind to the same target in a different mode. For example, pyrrolyl benzamide derivatives have been designed to target the enzyme enoyl-ACP reductase (InhA), which is essential for Mycobacterium tuberculosis. nih.gov
| Linker Type | Intermediate/Final Moiety | Resulting Biological Activity |
| Carboxylic Acid | Benzoic Acid | Parent scaffold for derivatization. |
| Hydrazide | Benzohydrazide | Key intermediate; some analogs show direct antitubercular activity. researchgate.net |
| Amide | Benzamide | Can be designed to target specific enzymes like InhA. nih.gov |
| Oxadiazole | 1,3,4-Oxadiazole | Derivatives show potent antibacterial and antitubercular activities. d-nb.infonih.gov |
| Triazole | 1,2,4-Triazole (B32235) | Derivatives show potent antibacterial and antitubercular activities. nih.gov |
Correlations between Specific Structural Features and Selectivity for Molecular Targets
Achieving selectivity for a specific molecular target over others is a primary goal in drug design to maximize therapeutic efficacy and minimize off-target side effects. SAR studies on this compound derivatives and related analogs have revealed key structural features that govern their selectivity for different biological targets, such as enzymes or receptors.
In the field of aldose reductase (ALR2) inhibitors, which are relevant for treating diabetic complications, specific substitution patterns have been shown to confer high potency and selectivity. One of the most potent derivatives in a related series was [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid. acs.org This suggests that the presence of two 4-methoxybenzoyl groups on the pyrrole ring creates a structure that is highly complementary to the ALR2 active site, likely leading to selective inhibition over other related enzymes like aldehyde reductase (ALR1). The combination of the pyrrole core, the acetic acid side chain, and the specific aroyl substituents is critical for achieving this selectivity. acs.orgbohrium.com
The nature of the acidic moiety can also be a determinant of selectivity. As noted previously, for a series of 1,2,3,5-tetra-substituted pyrrole derivatives, analogs with an acetic acid side chain were more active against COX-2, whereas those with a benzoic acid moiety tended to be more active against COX-1. acs.org This shift in selectivity highlights how the flexibility and distance of the acidic group relative to the core scaffold can influence interactions with the distinct active sites of enzyme isoforms.
Furthermore, studies targeting the antitubercular enzyme InhA have identified N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide as a promising inhibitor. nih.gov In this case, the specific amide linkage combined with the nitro-substituted phenyl ring appears crucial for forming strong hydrogen bonding interactions within the InhA active site, conferring selectivity for this mycobacterial enzyme. nih.gov
| Molecular Target | Key Structural Feature(s) for Selectivity | Example Activity |
| Aldose Reductase (ALR2) | 2,4-bis(4-methoxybenzoyl) substitution on the pyrrole ring; acetic acid moiety. acs.org | Potent and selective inhibition of ALR2 over ALR1. acs.org |
| Cyclooxygenase-1 (COX-1) | Benzoic acid moiety attached to the pyrrole nitrogen. acs.org | Preferential inhibition of COX-1. acs.org |
| Cyclooxygenase-2 (COX-2) | Acetic acid moiety attached to the pyrrole nitrogen. acs.org | Preferential inhibition of COX-2. acs.org |
| Enoyl-ACP Reductase (InhA) | Benzamide linker with specific aryl substitutions (e.g., 2-nitrophenyl). nih.gov | Selective inhibition of M. tuberculosis InhA with MIC values as low as 3.125 µg/mL. nih.gov |
In Vitro Investigation of Molecular Mechanisms and Biological Activities
Enzyme Inhibition Assays (In Vitro)
The therapeutic potential of a compound is often linked to its ability to selectively inhibit specific enzymes. In vitro enzyme inhibition assays provide crucial insights into the mechanisms of action of novel chemical entities.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and amino acids. nih.govnih.gov Consequently, DHFR inhibitors are utilized as antibacterial, antimalarial, and anticancer agents. nih.gov Methotrexate is a well-known DHFR inhibitor used in cancer chemotherapy. researchgate.net While specific inhibitory data for 4-Methoxy-3-pyrrol-1-yl-benzoic acid against DHFR is not available in the reviewed literature, the broad investigation of heterocyclic compounds as DHFR inhibitors suggests a potential area for future research. nih.gov
Inhibition of DNA Gyrase (for related pyrrole (B145914) structures)
DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it an established target for antibacterial agents like fluoroquinolones. rsc.org Pyrrolamides have emerged as a novel class of compounds that target the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govresearchgate.net Structure-activity relationship studies have shown that modifications to the pyrrole ring can significantly impact inhibitory potency. For example, substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole increased the activity against E. coli DNA gyrase, with IC₅₀ values improving from 450 nM to 280 nM. rsc.org Further optimization led to compounds with IC₅₀ values as low as 47 nM. rsc.org
Another study on novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives identified compounds with potent DNA gyrase inhibitory activity. One particular compound demonstrated an IC₅₀ of 0.0236 µM, which was more potent than the reference drug gentamicin (IC₅₀ of 0.0323 µM). researchgate.netnih.gov
Table 1: DNA Gyrase Inhibition by Related Pyrrole Structures
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| N-phenylpyrrolamide | E. coli DNA gyrase | 47 nM | rsc.org |
Inhibition of Kinetoplastid Hexokinase (for related benzoic acid derivatives)
Kinetoplastid parasites, the causative agents of diseases like sleeping sickness and Leishmaniasis, rely heavily on glycolysis for energy production. nih.govresearchgate.net Hexokinase, the first enzyme in this pathway, represents a promising drug target. nih.gov Research has focused on benzamidobenzoic acid derivatives as inhibitors of Trypanosoma brucei hexokinase 1 (TbHK1). nih.govresearchgate.net An initial hit compound with an IC₅₀ of 9.1 μM was optimized to yield a more potent inhibitor with an IC₅₀ of 0.28 μM against TbHK1. nih.gov These compounds also showed inhibitory activity against the hexokinase from Leishmania major (LmHK1), though with less potency. nih.govresearchgate.net Other studies have explored various benzoic acid derivatives for their trypanocidal activity, with some showing moderate inhibition of the trans-sialidase enzyme, another important target in Trypanosoma cruzi. mdpi.com
Table 2: Kinetoplastid Hexokinase Inhibition by Related Benzoic Acid Derivatives
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Benzamidobenzoic acid (Hit) | T. brucei hexokinase 1 (TbHK1) | 9.1 µM | nih.gov |
Predicted Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines and are well-established targets for the treatment of depression and neurodegenerative disorders. While direct experimental data on the inhibition of MAO by this compound is scarce, computational prediction tools can offer insights. For instance, the PASS Online service predicts the probability of a compound having certain biological activities. researchgate.net Furthermore, studies on related structures, such as N-propargyl-3-pyrrol-1-ylindanamine derivatives, which are analogues of the MAO-B inhibitor rasagiline, have been conducted to evaluate their potential MAO-B inhibitory activity. nih.gov This indicates that the pyrrole moiety can be incorporated into molecules designed to target MAO.
Cellular-Based Antimicrobial Activity Studies (In Vitro)
In vitro antimicrobial susceptibility testing is fundamental to understanding a compound's potential as an anti-infective agent. Various pyrazole and benzoic acid derivatives have demonstrated activity against a range of pathogens.
Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have identified potent agents against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. nih.govmdpi.com Some of these compounds were also effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. nih.gov Another study on a similar series reported MIC values as low as 0.5 µg/mL. nih.gov
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have also been evaluated. Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed antimicrobial activity against Gram-positive bacterial strains. mdpi.comresearchgate.net
Table 3: In Vitro Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 µg/mL | nih.govmdpi.com |
| 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Gram-positive bacteria | As low as 0.5 µg/mL | nih.gov |
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
While direct studies on this compound are limited, research on the closely related precursor, 4-(pyrrol-1-yl)benzoic acid hydrazide, and its subsequent derivatives provides significant insight into the antibacterial potential of this structural class. A study focused on novel 4-pyrrol-1-yl benzoic acid hydrazide analogs demonstrated notable in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.
The synthesized compounds, including derived oxadiazoles (B1248032), triazoles, and pyrroles, were screened for their preliminary antibacterial efficacy. Several of these compounds exhibited promising activity, indicating that the 4-(pyrrol-1-yl)benzoic acid scaffold is a viable pharmacophore for developing new antibacterial agents. The general findings suggest that nitrogen-containing heterocyclic compounds, such as those derived from pyrrole, are a rich source for the discovery of novel antibacterial drugs.
Table 1: Antibacterial Activity of Selected 4-(Pyrrol-1-yl)benzoic Acid Analogs No specific data was found for this compound. The table below represents general findings for related pyrrole derivatives.
| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamides | Active against Staphylococcus aureus | Active against Pseudomonas aeruginosa and Escherichia coli | researchgate.net |
| Substituted Pyrrole-3-carboxaldehydes | Data not specified | Active against Pseudomonas putida | researchgate.net |
| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Good activity | Good activity | mdpi.com |
Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)
The 4-pyrrol-1-yl benzoic acid scaffold has been identified as a promising starting point for the development of new antitubercular agents. A significant study detailed the synthesis of a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs which were subsequently evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the broth dilution assay method. mdpi.com
Several of the synthesized compounds demonstrated very good antitubercular activity. mdpi.com For instance, one of the most potent compounds from a related series of 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives showed a minimum inhibitory concentration (MIC) of 0.8 µg/mL against the H37Rv strain. These findings highlight the potential of pyrrole-based compounds in the search for new treatments for tuberculosis, a disease for which new and more effective drugs are critically needed. nih.gov The pyrrole moiety is a key component in other compounds currently under investigation for tuberculosis treatment, with some candidates having reached Phase IIa clinical trials. mdpi.com
Table 2: Antitubercular Activity of Selected Pyrrole Derivatives against M. tuberculosis H37Rv No specific data was found for this compound. The table below represents findings for related pyrrole derivatives.
| Compound/Analog | MIC (µg/mL) | Reference |
|---|---|---|
| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Showed good activity | mdpi.com |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivative (5k) | 0.8 | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | 0.7 | nih.gov |
Antifungal Activity against Fungal Pathogens
Research into structurally similar compounds suggests a potential antifungal role for the this compound scaffold. A study involving virtual screening to identify inhibitors of a novel antifungal drug target, benzoate 4-monooxygenase (CYP53A15), pinpointed 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a promising candidate. nih.govscielo.org.mx This enzyme is crucial for the detoxification of benzoic acid in fungi and is not present in higher eukaryotes, making it an attractive target for new antifungal therapies. nih.gov
The compound 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid demonstrated potent antifungal activity and effectively inhibited the CYP53A15 enzyme. nih.govscielo.org.mx This suggests that the pyrrolyl-benzoic acid structure is a key pharmacophore for this activity. Although this is not the exact compound of interest, the structural similarity implies that this compound could also exhibit antifungal properties through a similar mechanism. Benzoic acid and its derivatives have long been known for their antifungal properties.
Cellular-Based Anticancer Activity Studies (In Vitro)
Antiproliferative Activity against Specific Cancer Cell Lines (e.g., L1210, CEM, HeLa)
Based on the available scientific literature, no specific data on the antiproliferative activity of this compound against L1210, CEM, or HeLa cancer cell lines have been reported.
Evaluation of Cytotoxicity in Mammalian Cell Lines (e.g., Vero, A549 lung adenocarcinoma) for Selectivity Assessment
There is no specific information available in the reviewed literature regarding the cytotoxicity of this compound in Vero or A549 lung adenocarcinoma cell lines. However, studies on derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have included cytotoxicity testing against the A549 lung adenocarcinoma cell line to assess their selectivity. nih.gov This indicates that cytotoxicity assessment is a standard part of the evaluation process for this class of compounds.
Exploration of Other Mechanistic Biological Effects (In Vitro)
The pyrrole-benzoic acid scaffold has been implicated in the inhibition of several key enzymes. As mentioned previously, a structurally similar compound, 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid, was identified as an inhibitor of the fungal enzyme benzoate 4-monooxygenase (CYP53A15). nih.govscielo.org.mx
Furthermore, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been investigated as dual inhibitors of Enoyl-ACP reductase (InhA) and Dihydrofolate reductase (DHFR), both of which are crucial enzymes in bacterial and mycobacterial metabolic pathways. mdpi.comnih.gov Molecular docking studies have suggested that these compounds can bind to the active sites of these enzymes in a manner similar to known ligands. mdpi.com These findings suggest that the broader class of pyrrolyl-benzoic acid derivatives may exert their biological effects through the targeted inhibition of essential enzymes in pathogenic organisms.
No Publicly Available Research on this compound for aof Recombinant Protein Production or as an RORγt Ligand
Following a comprehensive review of scientific literature and chemical databases, no studies have been identified that investigate the in vitro molecular mechanisms or biological activities of the chemical compound this compound in the specific contexts requested.
Extensive searches have found no data pertaining to the compound's effects on the modulation of recombinant protein production in cell cultures, such as monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells.
Similarly, there is no available research in the public domain that investigates or identifies this compound as an allosteric ligand for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings or data tables on the following topics for this specific compound:
Investigation as Allosteric Ligands for Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
Generating content for these sections without supporting scientific evidence would require speculation and would not meet the required standards of accuracy and factuality.
Future Research Directions and Advanced Derivative Exploration for Pyrrole Benzoic Acid Systems
Design and Synthesis of Next-Generation Analogues with Tuned Biological Specificity
The development of next-generation analogues of 4-Methoxy-3-pyrrol-1-yl-benzoic acid with fine-tuned biological specificity is a critical area for future research. This involves the strategic modification of the core structure to enhance interactions with specific biological targets while minimizing off-target effects. Key to this endeavor is a deep understanding of the structure-activity relationships (SAR) that govern the biological activity of this class of compounds.
Systematic modifications to the pyrrole-benzoic acid scaffold can be explored to probe the impact of various substituents on biological activity. This includes altering the position and nature of substituents on both the pyrrole (B145914) and the benzene (B151609) rings. For instance, the methoxy (B1213986) group on the benzoic acid ring can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. Similarly, the pyrrole ring can be substituted at various positions with alkyl, aryl, or halogen groups to influence lipophilicity and steric interactions with target proteins.
Several synthetic strategies can be employed to generate a diverse library of analogues. The Paal-Knorr synthesis is a classical and efficient method for the formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This method allows for the introduction of a wide range of substituents on the pyrrole ring. Furthermore, multi-component reactions, such as the Huisgen [3+2] cycloaddition, can be utilized to construct the pyrrole ring with a high degree of complexity and diversity in a single step.
The biological evaluation of these newly synthesized analogues against a panel of relevant targets is essential to establish SAR. For example, pyrrole-containing compounds have shown promise as inhibitors of various enzymes, including protein kinases and acetylcholinesterase. nih.govbiolmolchem.com By systematically testing a library of this compound derivatives, researchers can identify key structural features that contribute to potent and selective inhibition of specific targets.
A representative table of potential modifications and their intended effects is presented below:
| Modification Site | Substituent | Potential Effect on Biological Specificity |
| Benzoic Acid Ring (Position 4) | Replacement of Methoxy with -OH, -NH2, -Cl | Alteration of hydrogen bonding potential and electronic properties, potentially influencing target binding affinity and selectivity. |
| Benzoic Acid Ring (Other positions) | Introduction of -F, -Cl, -Br | Modulation of lipophilicity and potential for halogen bonding, which can enhance binding to specific protein pockets. |
| Pyrrole Ring | Substitution with methyl, ethyl, or other alkyl groups | Increased lipophilicity, which may enhance cell permeability and interactions with hydrophobic pockets of target proteins. |
| Pyrrole Ring | Substitution with phenyl or other aryl groups | Introduction of π-π stacking interactions with aromatic residues in the target's active site, potentially increasing potency. |
Investigation of Advanced Delivery Systems for Potential Chemical Biology Tools
To enhance the efficacy and utility of this compound and its derivatives as chemical biology tools, the investigation of advanced delivery systems is paramount. These systems can address challenges such as poor solubility, lack of target specificity, and rapid metabolism, thereby improving the bioavailability and therapeutic index of the compounds.
Nanoparticle-based delivery systems offer a promising avenue for the targeted delivery of pyrrole-benzoic acid derivatives. Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating their transport to specific tissues. The surface of liposomes can be functionalized with targeting ligands, such as antibodies or peptides, to direct the delivery of the encapsulated drug to specific cells or tissues.
Polymeric nanoparticles, another versatile delivery platform, can be engineered to control the release of the encapsulated compound. Biodegradable polymers, such as polylactic-co-glycolic acid (PLGA), can be formulated into nanoparticles that release their payload in a sustained manner, maintaining therapeutic concentrations over an extended period. The surface of these nanoparticles can also be modified to enhance their circulation time and target-specific delivery.
The development of stimuli-responsive delivery systems is a particularly exciting area of research. These systems are designed to release their cargo in response to specific triggers, such as changes in pH, temperature, or the presence of specific enzymes. For example, a pH-sensitive liposome (B1194612) could be designed to release its encapsulated pyrrole-benzoic acid derivative in the acidic microenvironment of a tumor, thereby increasing the local concentration of the drug and minimizing systemic toxicity.
A summary of potential advanced delivery systems is provided in the table below:
| Delivery System | Description | Potential Advantages for Pyrrole-Benzoic Acid Derivatives |
| Liposomes | Vesicular structures composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic derivatives, improve solubility, and can be surface-functionalized for targeted delivery. |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Allow for controlled and sustained release, can be surface-modified to enhance circulation and targeting. |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble derivatives and enhance their bioavailability. |
| Stimuli-Responsive Systems | Delivery systems that release their payload in response to specific triggers (e.g., pH, enzymes). | Enable targeted drug release at the site of action, reducing off-target effects. |
Integration into High-Throughput Screening Platforms for Novel Target Identification
High-throughput screening (HTS) is a powerful tool for identifying novel biological targets for bioactive compounds. By integrating libraries of this compound derivatives into HTS platforms, researchers can rapidly screen for compounds that modulate the activity of a wide range of cellular pathways and processes. This approach can lead to the discovery of new therapeutic applications for this chemical scaffold.
Phenotypic screening is a particularly valuable HTS approach for identifying compounds with novel mechanisms of action. In a phenotypic screen, compounds are tested for their ability to induce a specific cellular phenotype, such as cell death, differentiation, or changes in morphology. This approach does not require prior knowledge of the compound's molecular target and can therefore lead to the discovery of first-in-class drugs. A library of pyrrole-benzoic acid derivatives could be screened against a panel of cancer cell lines to identify compounds that selectively kill cancer cells while sparing normal cells.
Target-based screening, on the other hand, involves screening compounds against a specific molecular target, such as an enzyme or a receptor. This approach is useful for identifying compounds that modulate the activity of a known disease-related target. For example, a library of this compound derivatives could be screened against a panel of protein kinases to identify selective inhibitors. rsc.org
The development of diverse and well-characterized compound libraries is crucial for the success of any HTS campaign. The synthetic strategies outlined in section 7.1 can be used to generate a large and diverse library of pyrrole-benzoic acid derivatives for HTS. It is also important to ensure the purity and integrity of the compounds in the library to avoid false-positive or false-negative results.
The table below outlines different HTS strategies and their potential applications for pyrrole-benzoic acid systems:
| HTS Strategy | Description | Potential Application for Pyrrole-Benzoic Acid Systems |
| Phenotypic Screening | Screening for compounds that induce a specific cellular phenotype. | Identification of derivatives with novel anticancer, anti-inflammatory, or antimicrobial activities without a preconceived target. |
| Target-Based Screening | Screening for compounds that modulate the activity of a specific molecular target. | Discovery of selective inhibitors of enzymes (e.g., kinases, proteases) or modulators of receptors implicated in disease. |
| High-Content Screening | An imaging-based approach that provides multiparametric data on cellular phenotypes. | Detailed characterization of the cellular effects of active compounds, providing insights into their mechanism of action. |
| Fragment-Based Screening | Screening of low-molecular-weight fragments to identify starting points for lead discovery. | Identification of small pyrrole-benzoic acid fragments that bind to a target of interest, which can then be optimized into more potent leads. |
Application of De Novo Computational Design for Rational Drug Discovery Lead Optimization
De novo computational design and other in silico methods are becoming increasingly important in rational drug discovery and lead optimization. These approaches can accelerate the drug discovery process by predicting the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Structure-based drug design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of a biological target to design novel inhibitors. If the crystal structure of a target protein is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. nih.gov This information can then be used to design new analogues with improved binding affinity and selectivity.
Ligand-based drug design (LBDD) methods are employed when the structure of the target is unknown. These methods rely on the knowledge of a set of known active and inactive compounds to build a predictive model. Quantitative structure-activity relationship (QSAR) models, for example, can be developed to correlate the chemical structures of pyrrole-benzoic acid derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds and guide the design of new analogues.
Free energy perturbation (FEP) is a more computationally intensive but highly accurate method for predicting the relative binding affinities of a series of related ligands to a target protein. FEP can be used to guide the optimization of a lead compound by predicting the effect of small chemical modifications on its binding affinity. nih.gov
The integration of these computational methods into a rational drug discovery workflow can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. The table below summarizes some key computational design approaches:
| Computational Method | Description | Application in Pyrrole-Benzoic Acid Lead Optimization |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To predict the binding modes of derivatives in the active site of a target protein and guide the design of analogues with improved interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to build predictive models. | To predict the biological activity of virtual derivatives and prioritize the synthesis of the most promising candidates. nih.gov |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. | To design novel scaffolds that retain the key pharmacophoric features of active pyrrole-benzoic acid derivatives. |
| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states, such as the binding of two different ligands to a protein. | To accurately predict the impact of chemical modifications on the binding affinity of a lead compound, guiding its optimization. nih.gov |
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methoxy-3-pyrrol-1-yl-benzoic acid, and what reaction conditions are typically employed?
- Methodological Answer: The synthesis often begins with a benzoic acid core functionalized with methoxy and pyrrole groups. Key steps include nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, methoxy groups can be introduced via alkylation of phenolic intermediates, while pyrrole rings are attached using Suzuki-Miyaura coupling under inert atmospheres. Reaction temperatures (e.g., 45°C for 1 hour) and purification via recrystallization or column chromatography are critical for yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer:
- 1H NMR: The methoxy group typically resonates at δ 3.86 (singlet). Aromatic protons in the pyrrole ring appear as multiplets between δ 6.5–7.5, while the benzoic acid proton (COOH) may show broad signals around δ 12–13 .
- ESI-MS: The molecular ion peak ([M+H]+) should align with the calculated molecular weight (e.g., ~267.20 g/mol for related structures) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles, as similar pyrrole-containing compounds may irritate respiratory pathways. Store in airtight containers away from light to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when dealing with competing side reactions during synthesis?
- Methodological Answer:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between aryl halides and pyrrole derivatives.
- Stoichiometry: Maintain a 1:1 molar ratio of reactants to minimize by-products like dimerized pyrroles.
- Temperature Control: Moderate heating (40–50°C) balances reaction kinetics and thermal stability of intermediates .
Q. What strategies are employed to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?
- Methodological Answer:
- Cross-Validation: Use X-ray crystallography (e.g., for analogous diazenyl benzoic acids) to confirm bond lengths and angles, which can refine DFT parameters .
- Solvent Effects: Simulate NMR chemical shifts with explicit solvent models (e.g., DMSO-d6) to improve agreement with experimental data .
Q. How does the electronic nature of substituents on the pyrrole ring influence the biological activity of this compound derivatives?
- Methodological Answer: Electron-withdrawing groups (e.g., -CF₃) on the pyrrole ring enhance binding affinity to enzymes like cyclooxygenase-2 (COX-2) by stabilizing charge-transfer interactions. Conversely, electron-donating groups (e.g., -CH₃) may reduce activity due to steric hindrance or altered π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
